2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core that combines a piperidine-like ring fused to a diazepane system. The 8-benzyl group and N-(2,4-difluorophenyl)acetamide substituents distinguish it structurally and functionally. The benzyl group enhances lipophilicity, while the 2,4-difluorophenyl moiety may improve metabolic stability and target binding through halogen interactions .
Properties
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3/c23-16-6-7-18(17(24)12-16)25-19(29)14-28-20(30)22(26-21(28)31)8-10-27(11-9-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,25,29)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMLZQANYRIAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula: C22H23F2N4O3
- Molar Mass: 410.44 g/mol
- Structural Characteristics: The compound features a triazaspiro structure which is significant in determining its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several areas of potential efficacy:
1. Anticancer Activity
Studies have demonstrated that derivatives of the triazaspiro structure exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown significant antiproliferative activity against leukemia cell lines such as K562 and HL60. The IC50 values for these compounds were reported to be comparable to established chemotherapeutics .
2. Anticonvulsant Activity
The anticonvulsant potential of related compounds was evaluated using models such as pentylenetetrazole-induced seizures in mice. These studies suggested that while some derivatives showed a tendency towards anticonvulsant properties, they did not surpass the efficacy of standard treatments like diazepam .
3. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including GABA receptors. The results indicated that while the compound binds to these targets, its affinity is generally lower than that of established drugs .
Research Findings and Case Studies
Scientific Research Applications
Biological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Research has shown that derivatives of triazole compounds can possess significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth and may also display antibacterial effects against various pathogens .
- Anticancer Properties : Compounds with similar structural frameworks have been investigated for their anticancer potential. They may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancerous cells . The presence of the benzyl moiety could enhance interactions with biological targets.
- Anticonvulsant Effects : Some triazole derivatives have been reported to exhibit anticonvulsant activity through modulation of voltage-gated sodium channels, making them potential candidates for treating epilepsy .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are crucial for managing chronic inflammatory conditions. Studies have suggested that similar compounds can inhibit pro-inflammatory cytokines and pathways .
Applications in Drug Development
Given its diverse biological activities, the compound is being explored for several therapeutic applications:
- Antimicrobial Agents : With rising antibiotic resistance, there is an urgent need for novel antimicrobial agents. The compound's ability to inhibit microbial growth positions it as a candidate for further development in this area.
- Cancer Therapeutics : Its potential anticancer properties warrant further investigation through clinical trials to assess efficacy and safety in cancer treatment protocols.
- Neurological Disorders : The anticonvulsant activity suggests possible applications in treating epilepsy and other neurological disorders, potentially leading to the development of new medications with fewer side effects than current treatments.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- A study published by MDPI explored various triazole derivatives and their biological activities, highlighting their potential as drug candidates for multiple conditions including cancer and infections .
- Another research article focused on the synthesis of 1,2,4-triazole derivatives that exhibited significant antioxidant and antimicrobial properties, suggesting that modifications to the triazole structure can yield compounds with enhanced therapeutic profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison of key analogs is provided below, focusing on substituent variations, molecular properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Triazaspiro[4.5]decane Derivatives
*Estimated based on molecular formula (C22H21F2N4O3).
Key Observations :
Substituent Impact on Target Selectivity: The 8-benzyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to smaller substituents (e.g., 8-methyl in ). Fluorination is associated with improved metabolic stability and target affinity in kinase inhibitors .
The 8-oxa-1,3-diazaspiro[4.5]decane system in introduces an oxygen atom, which could influence conformational flexibility and electronic properties.
Biological Activity Trends :
- DDR1 Inhibition : Compounds with aromatic acyl groups (e.g., indazole-5-carbonyl in ) show antifibrotic activity, suggesting the target compound’s benzyl group may also align with kinase inhibition.
- Antimicrobial Activity : The dimethoxybenzoyl and dichlorophenethyl groups in are critical for Mtb Lpd inhibition, highlighting the importance of electron-rich substituents in microbial targets.
Physicochemical Properties :
Q & A
Q. What are the established synthetic routes for this compound, and what are their critical reaction parameters?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Cyclization to form the spirocyclic core (e.g., 1,3,8-triazaspiro[4.5]decane) using cyclocondensation of amines and ketones .
- Functionalization of the spiro core with benzyl and acetamide groups via nucleophilic substitution or coupling reactions .
- Key parameters : Solvents (DMF, dichloromethane), catalysts (triethylamine, palladium), and temperature control (reflux at 80–120°C) to minimize side products .
Q. What analytical techniques are recommended for structural validation?
Answer:
- X-ray crystallography : Resolves spirocyclic geometry and substituent orientation .
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., benzyl CH2 at δ 4.2–4.5 ppm; difluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 481.2) .
Advanced Research Questions
Q. How can conflicting data on reaction yields or purity be resolved?
Answer:
- Reproducibility checks : Standardize solvent drying (e.g., molecular sieves for DMF) and inert atmospheres to mitigate moisture-sensitive intermediates .
- Advanced purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in water) to isolate >95% pure product .
- Mechanistic studies : Probe side reactions (e.g., hydrolysis of the acetamide group) via LC-MS monitoring .
Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Replace 2,4-difluorophenyl with chlorophenyl or methoxyphenyl to assess halogen/electron-withdrawing effects on target binding .
- Spiro core modification : Introduce methyl/ethyl groups at position 8 to alter steric hindrance and conformational flexibility .
- Assay design : Use fluorescence polarization to quantify binding affinity (e.g., IC50 values against kinase targets) .
Q. How does computational modeling guide target identification?
Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict interactions with kinases (e.g., hydrogen bonding with hinge regions) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize targets .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at 2,4-dioxo positions) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity?
Answer:
- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity .
- Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which may reduce apparent potency in vivo .
- Orthogonal validation : Cross-check kinase inhibition data with SPR (surface plasmon resonance) and enzymatic activity assays .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes
| Step | Method (Evidence) | Yield (%) | Purity (%) |
|---|---|---|---|
| Spiro core formation | Cyclocondensation | 65–70 | 85 |
| Benzylation | Buchwald-Hartwig coupling | 50–55 | 90 |
| Acetamide addition | Nucleophilic substitution | 75–80 | 92 |
Q. Table 2: Key Analytical Data
| Technique | Critical Observations | Reference |
|---|---|---|
| X-ray crystallography | Spiro angle: 89.5°; benzyl group axial | |
| ¹H NMR (DMSO-d6) | Difluorophenyl: δ 7.2 (d, J = 8.5 Hz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
